5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
This compound is a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . It is synthesized in a cost-efficient manner and allows for the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .
Synthesis Analysis
The synthesis of this compound involves the use of NH-pyrazole carbonic acids as a key intermediate of the process . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the catalytic hydrogenation of the latter lead to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines with a free C(3) position, which was suitable for further functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.77, a density of 1.34, a boiling point of 545.8±50.0 °C (Predicted), a flash point of 283.916°C, and a refractive index of 1.675 .Scientific Research Applications
Heterocyclic Chemistry and Synthetic Applications
Research has demonstrated the utility of thiophene derivatives in the synthesis of a wide range of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized and shown to react with nitrogen nucleophiles, leading to the formation of various heterocyclic derivatives including pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. These compounds have potential applications in developing new materials, pharmaceuticals, and agrochemicals due to their diverse biological activities (Mohareb et al., 2004).
Antimicrobial Activity
Pyrazolopyridine derivatives have been synthesized and evaluated for their antibacterial activity. The study found that compounds with a carboxamide group at the 5-position exhibited moderate to good activity against both Gram-negative and Gram-positive bacteria, indicating the potential for developing new antibacterial agents (Panda et al., 2011).
Anticancer and Anti-Inflammatory Agents
The synthesis of novel pyrazole carboxamides and their preliminary evaluation as antimicrobial agents have been reported. Some compounds in this class showed excellent activity in inhibiting spore germination of various bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial and possibly anticancer therapies (Prabhudeva et al., 2019).
Molecular Docking and Computational Studies
Studies have also focused on understanding the interaction of pyrazole-3-carboxamide derivatives with biological targets using molecular docking techniques. These studies aim to elucidate the binding affinities and mode of action of these compounds, which is critical for the rational design of drugs with improved efficacy and specificity (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The advantages of the proposed approach are proven compared with other known methodologies . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Properties
IUPAC Name |
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c14-12-5-4-11(19-12)13(18)15-7-9-8-16-17-6-2-1-3-10(9)17/h4-5,8H,1-3,6-7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQAJWYUWDGSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(S3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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